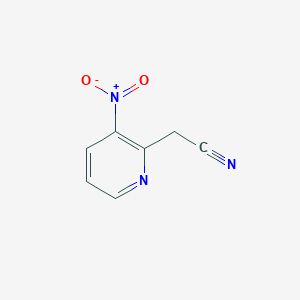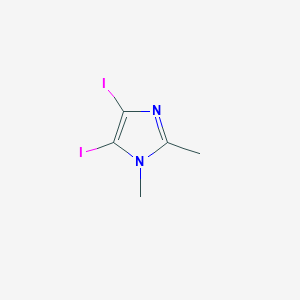
2-(Carboxymethyl)-5-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxymethyl)-5-chlorobenzoic acid (CMCBA) is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in scientific research due to its unique properties, including its ability to act as a chelating agent, its water-solubility, and its ability to form complexes with various metal ions.
Wirkmechanismus
The mechanism of action of 2-(Carboxymethyl)-5-chlorobenzoic acid is based on its ability to form complexes with metal ions. These complexes can have a variety of effects, depending on the specific metal ion involved and the biological system being studied. For example, 2-(Carboxymethyl)-5-chlorobenzoic acid has been shown to inhibit the growth of certain cancer cells by chelating copper ions, which are essential for cell proliferation. In addition, 2-(Carboxymethyl)-5-chlorobenzoic acid has been studied as a potential treatment for Alzheimer's disease, as it can bind to amyloid beta peptides and prevent their aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Carboxymethyl)-5-chlorobenzoic acid depend on the specific application and the biological system being studied. In general, 2-(Carboxymethyl)-5-chlorobenzoic acid has been shown to have low toxicity and is well-tolerated by living organisms. However, it can have some side effects, such as mild irritation to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Carboxymethyl)-5-chlorobenzoic acid is its water-solubility, which makes it easy to handle and use in aqueous solutions. In addition, its ability to form complexes with metal ions makes it a versatile tool for studying metal-dependent biological processes. However, one limitation of 2-(Carboxymethyl)-5-chlorobenzoic acid is that it can interfere with certain biochemical assays, such as those that rely on metal ions for their activity.
Zukünftige Richtungen
There are many potential future directions for research on 2-(Carboxymethyl)-5-chlorobenzoic acid. One area of interest is the development of new applications for 2-(Carboxymethyl)-5-chlorobenzoic acid in the fields of medicine and biotechnology. For example, 2-(Carboxymethyl)-5-chlorobenzoic acid could be used as a drug delivery system for targeted cancer therapy or as a diagnostic tool for detecting metal ion imbalances in disease states. Another area of interest is the synthesis of new derivatives of 2-(Carboxymethyl)-5-chlorobenzoic acid with improved properties, such as increased selectivity for specific metal ions or enhanced water-solubility. Overall, 2-(Carboxymethyl)-5-chlorobenzoic acid is a promising compound with many potential applications in scientific research.
Synthesemethoden
2-(Carboxymethyl)-5-chlorobenzoic acid can be synthesized through the reaction of 5-chlorosalicylic acid with chloroacetic acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent, such as water.
Wissenschaftliche Forschungsanwendungen
2-(Carboxymethyl)-5-chlorobenzoic acid has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and medicine. It is commonly used as a chelating agent in analytical chemistry to separate and identify metal ions in complex mixtures. 2-(Carboxymethyl)-5-chlorobenzoic acid has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In the field of medicine, 2-(Carboxymethyl)-5-chlorobenzoic acid has been studied for its potential use as an antitumor agent and as a drug delivery system.
Eigenschaften
CAS-Nummer |
19725-81-6 |
|---|---|
Molekularformel |
C9H7ClO4 |
Molekulargewicht |
214.6 g/mol |
IUPAC-Name |
2-(carboxymethyl)-5-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
DAIIMCFNHPHJIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)CC(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)










